molecular formula C9H18N2O2 B1592870 6-(Aminomethyl)-4-butylmorpholin-3-one CAS No. 1017113-10-8

6-(Aminomethyl)-4-butylmorpholin-3-one

Cat. No. B1592870
M. Wt: 186.25 g/mol
InChI Key: BRCOYFZTOSVJIA-UHFFFAOYSA-N
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Description

Morpholine derivatives, such as the one you mentioned, are often used in organic chemistry as building blocks or intermediates in the synthesis of more complex molecules . The aminomethyl group (−CH2−NH2) is a monovalent functional group that can be described as a methyl group substituted by an amino group .


Synthesis Analysis

The synthesis of such compounds often involves reactions like the Mannich reaction, which is used to introduce an aminomethyl group to a molecule . Another common method is the reduction of nitriles or amides and nitro compounds .


Chemical Reactions Analysis

Amines, including aminomethyl groups, are generally good nucleophiles and can react with many electrophilic functional groups . They can also undergo reactions like alkylation, acylation, and others .

Future Directions

The future directions in the field of such compounds could involve the development of new synthetic methods and applications. For example, there is ongoing research into the use of aminomethylated compounds in the development of new pharmaceuticals and materials .

properties

IUPAC Name

6-(aminomethyl)-4-butylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-4-11-6-8(5-10)13-7-9(11)12/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCOYFZTOSVJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(OCC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640569
Record name 6-(Aminomethyl)-4-butylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-4-butylmorpholin-3-one

CAS RN

1017113-10-8
Record name 6-(Aminomethyl)-4-butylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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